molecular formula C9H12N+ B1664100 Tranylcypromine hydrochloride CAS No. 1986-47-6

Tranylcypromine hydrochloride

Cat. No.: B1664100
CAS No.: 1986-47-6
M. Wt: 134.20 g/mol
InChI Key: AELCINSCMGFISI-DTWKUNHWSA-O
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Description

(1R,2S)-2-Phenylcyclopropanaminium is a propylamine formed from the cyclization of the side chain of amphetamine. . It is a monoamine oxidase inhibitor effective in the treatment of major depression, dysthymic disorder, and atypical depression. It is also useful in panic and phobic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Phenylcyclopropanaminium involves the cyclization of the side chain of amphetamine. One common method is the asymmetric cyclopropanation of styrene derivatives using chiral catalysts. The reaction conditions typically involve the use of a chiral ligand, a metal catalyst, and a base in an organic solvent .

Industrial Production Methods: Industrial production of (1R,2S)-2-Phenylcyclopropanaminium often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-Phenylcyclopropanaminium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medical Uses

1. Treatment of Mood Disorders

  • Major Depressive Disorder (MDD): TCP is primarily used for treating MDD, particularly atypical depression and cases resistant to other antidepressants like SSRIs or tricyclic antidepressants (TCAs) . It has been shown to be significantly more effective than placebo in alleviating depressive symptoms .
  • Anxiety Disorders: TCP also serves as an anxiolytic agent, beneficial for patients exhibiting anxiety alongside depressive symptoms .

2. Other Psychiatric Conditions

  • Obsessive-Compulsive Disorder (OCD): TCP has demonstrated efficacy in treating OCD, providing an alternative for patients unresponsive to standard treatments .
  • Panic Disorder: It is also recognized for its effectiveness in managing panic disorder, further highlighting its versatility in psychiatric care .

Research Applications

1. Cancer Research

  • TCP acts as a lysine-specific demethylase 1 (LSD1) inhibitor, which is significant in cancer biology. LSD1 is implicated in tumor growth and metastasis; thus, TCP's inhibition of this enzyme is being explored as a potential therapeutic approach for various cancers . Research indicates that TCP can regulate leukemia cell maturation and may have applications in treating solid tumors .

2. Neuroprotection

  • Emerging studies suggest that TCP may possess neuroprotective properties relevant to neurodegenerative diseases such as Parkinson's disease. Initial clinical trials indicate some improvement in symptoms among Parkinsonian patients treated with TCP, although long-term outcomes remain uncertain .

3. Neuroinflammation

  • Recent findings indicate that TCP modulates inflammatory responses in the brain. Specifically, it alters levels of proinflammatory cytokines induced by lipopolysaccharides (LPS) in microglial cells, suggesting a role in managing neuroinflammatory conditions . This property may extend its utility to treating neurodegenerative disorders characterized by inflammation.

Case Studies and Clinical Insights

  • A notable case study reported the metabolic conversion of TCP to amphetamines in a patient who suffered a fatal overdose. This raised questions about the metabolic pathways of TCP and the implications for forensic interpretations of drug use . Such findings underscore the necessity for careful monitoring when prescribing TCP, especially given its potential interactions with other substances.

Summary of Findings

Application AreaDetailsReferences
Mood DisordersEffective for MDD and anxiety disorders; second-line treatment when others fail.
Anxiety DisordersAnxiolytic effects noted alongside antidepressant properties.
OCDDemonstrated efficacy in treatment-resistant cases.
Cancer ResearchInhibits LSD1; potential applications in leukemia and solid tumors.
NeuroprotectionPossible benefits for Parkinson's disease; initial trials show symptom improvement.
NeuroinflammationAlters proinflammatory cytokine levels; potential relevance to neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Phenylcyclopropanaminium involves the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, the compound increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced anxiety .

Comparison with Similar Compounds

Uniqueness: (1R,2S)-2-Phenylcyclopropanaminium is unique due to its specific stereochemistry and its potent monoamine oxidase inhibitory activity. This makes it particularly effective in treating certain types of depression and anxiety disorders .

Properties

CAS No.

1986-47-6

Molecular Formula

C9H12N+

Molecular Weight

134.20 g/mol

IUPAC Name

[(1R,2S)-2-phenylcyclopropyl]azanium

InChI

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/p+1/t8-,9+/m0/s1

InChI Key

AELCINSCMGFISI-DTWKUNHWSA-O

SMILES

C1C(C1N)C2=CC=CC=C2.Cl

Isomeric SMILES

C1[C@H]([C@@H]1[NH3+])C2=CC=CC=C2

Canonical SMILES

C1C(C1[NH3+])C2=CC=CC=C2

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-PCPA Hydrochloride;  2-PCPA HCl;  Tranylcypromine hydochloride;  Tranylcypromine HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tranylcypromine hydrochloride
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Tranylcypromine hydrochloride
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Tranylcypromine hydrochloride
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Tranylcypromine hydrochloride
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Tranylcypromine hydrochloride
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Tranylcypromine hydrochloride

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